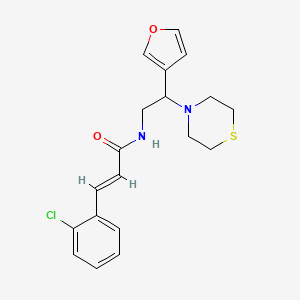
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide, also known as CFA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
Cytotoxic Agents in Cancer Research
A study by Tarleton et al. (2013) highlights the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents, including compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide. They demonstrate the synthesis of focused compound libraries that resulted in analogues with enhanced cytotoxicity, indicating potential applications in cancer research (Tarleton et al., 2013).
Enantioselective Synthesis in Organic Chemistry
Jimenez et al. (2019) report on the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a compound structurally related to our compound of interest. The study explores the use of marine and terrestrial fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide, demonstrating its relevance in green organic chemistry (Jimenez et al., 2019).
Allosteric Modulation of Nicotinic Receptors
Targowska-Duda et al. (2019) explore 3-furan-2-yl-N-p-tolyl-acrylamide, a structural analogue, as a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors. This suggests potential applications in neuroscience, particularly in studying nicotinic receptors' role in anxiety and depression (Targowska-Duda et al., 2019).
Organic Solar Cells
Kazici et al. (2016) investigated a soluble acrylonitrile derivative closely related to our compound, for its application in organic solar cells. This study underscores the compound's potential in renewable energy technologies, particularly in improving photovoltaic performance (Kazici et al., 2016).
Inhibition of SARS Coronavirus Helicase
A study by Lee et al. (2017) identified a novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, for inhibiting the enzymatic activities of SARS coronavirus helicase. This suggests potential antiviral applications for compounds structurally similar to this compound in combating viral infections (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-7,10,14,18H,8-9,11-13H2,(H,21,23)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCWAADYQGIZTF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
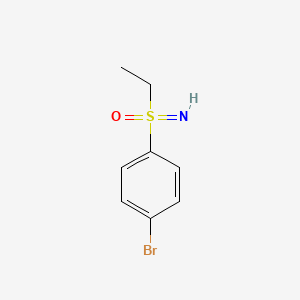

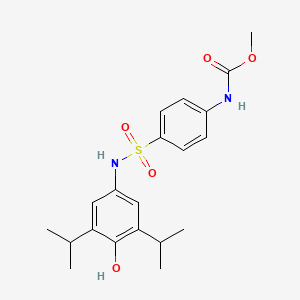
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
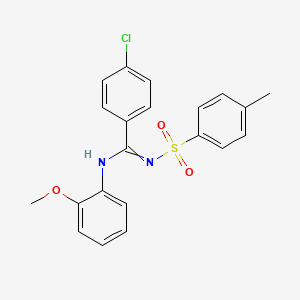
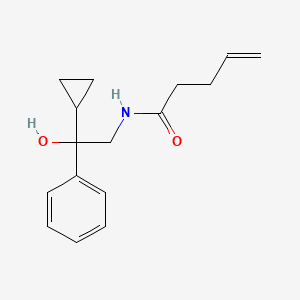
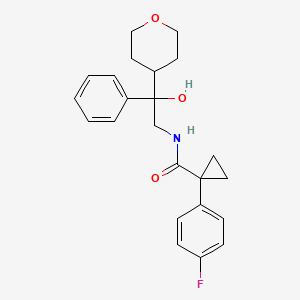
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

